molecular formula C7H7BrClN B8775961 3-Bromo-2-chloro-5-methylaniline

3-Bromo-2-chloro-5-methylaniline

Cat. No.: B8775961
M. Wt: 220.49 g/mol
InChI Key: RXLNTBOIPLOOEA-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylaniline is a useful research compound. Its molecular formula is C7H7BrClN and its molecular weight is 220.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-2-chloro-5-methylaniline

InChI

InChI=1S/C7H7BrClN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3

InChI Key

RXLNTBOIPLOOEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an Argon sparged solution of 1,3-dibromo-2-chloro-5-methylbenzene (5 g, 17.6 mmol), benzophenone imine (3.1 mL, 18.5 mmol), sodium tert-butoxide (2.53 g, 26.4 mmol) in toluene, (S)-BINAP (1.6 g, 2.6 mmol) and Pd2(dba)3 (0.81 g, 0.88 mmol) were added and the reaction was heated in an oil bath. When the temperature reached 60° C. an exotherm was noted, with reflux of the solvent. Heating was maintained and the reaction was complete after 1.5 hours. The reaction mixture was cooled, diluted with Et2O and stirred with Siliabond DMT (Pd scavenger), and was then filtered through Celite. The filtrate was washed with water, brine, dried (MgSO4), and concentrated to afford a sticky brown residue. The residue was dissolved in THF (60 mL) and aqueous 6.0 M HCl solution was added. The reaction mixture was stirred for 30 minutes, partitioned with Et2O and 1M NaOH was added until the aqueous layer was pH 9. The layers were separated and the organic layer was washed with water, brine, dried (MgSO4), and concentrated. Purification by flash chromatography (SiO2, 0-20% EtOAc in heptane) furnished 3-bromo-2-chloro-5-methylaniline (1.7 g) with a small amount of benzophenone as a contaminant: 1H NMR (300 MHz, CDCl3) δ 2.21 (s, 3H) 4.11 (br s, 2H) 6.52 (s, 1H) 6.85 (s, 1H).
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